Pirlimycin
Overview
Description
Pirlimycin hydrochloride is an antibiotic belonging to the lincosamide class. It is often marketed under the trade name Pirsue and is primarily used to treat mastitis in cattle. This compound is effective against Gram-positive bacteria, specifically targeting Staphylococcus aureus and various species of Streptococcus .
Preparation Methods
The preparation of Pirlimycin involves several synthetic routes. One method includes the reaction between (2S)-4-ethyl-piperidinecarboxylic acid and Ethyltriphenylphosphonium bromide in the presence of alkali, followed by hydrogenation with a catalyst to obtain (2S)-tertbutyloxycarbonyl-4-ethyl-piperidinecarboxylic acid. This intermediate is then stripped of its amino protecting group using hydrochloric acid to yield (2S)-4-ethyl-piperidinecarboxylic acid hydrochloride .
Chemical Reactions Analysis
Pirlimycin undergoes various chemical reactions, including oxidation and substitution. In plasma, it is present as this compound, while in the liver, it is found as two isomers of this compound sulfoxide, this compound sulfone, and unchanged this compound . Common reagents used in these reactions include hydrogenation catalysts and hydrochloric acid. The major products formed from these reactions are this compound sulfoxide and this compound sulfone .
Scientific Research Applications
Pirlimycin has several scientific research applications, particularly in veterinary medicine. It is used to treat mastitis in dairy cows caused by Streptococcus uberis . Additionally, it is employed in studies to evaluate the efficacy of antimicrobial treatments during early lactation in dairy cows . This compound is also used in biodegradation studies to understand the environmental impact and behavior of lincosamide compounds .
Mechanism of Action
Pirlimycin is bacteriostatic and acts by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, thereby inhibiting peptidyl transferase and preventing the formation of peptide bonds . This action effectively halts bacterial growth and replication.
Comparison with Similar Compounds
Pirlimycin is closely related to other lincosamide antibiotics such as lincomycin and clindamycin. These compounds share a similar mechanism of action, binding to the 50S ribosomal subunit and inhibiting protein synthesis . this compound is unique in its specific application for treating mastitis in cattle and its effectiveness against certain Gram-positive bacteria .
Similar compounds include:
- Lincomycin
- Clindamycin
This compound’s uniqueness lies in its veterinary application and its specific activity against mastitis-causing pathogens in dairy cows .
Properties
IUPAC Name |
N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethylpiperidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31ClN2O5S/c1-4-9-5-6-19-10(7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3/h8-15,17,19,21-23H,4-7H2,1-3H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJOXQRURQPDEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCNC(C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80868524 | |
Record name | Methyl 7-chloro-6,7,8-trideoxy-6-[(4-ethylpiperidine-2-carbonyl)amino]-1-thiooctopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80868524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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